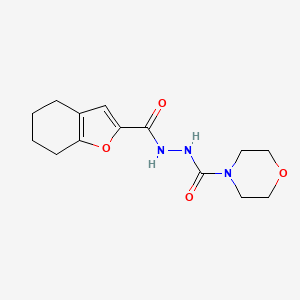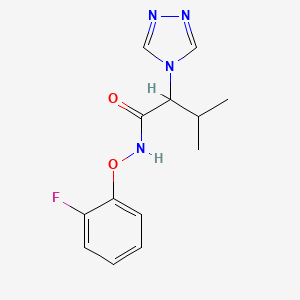
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide, also known as CPP-115, is a chemical compound that belongs to the class of GABA (gamma-aminobutyric acid) aminotransferase inhibitors. It has been studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide inhibits the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide increases the levels of GABA in the brain, which helps to reduce the activity of neurons and prevent seizures.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain due to 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide administration have been shown to have various biochemical and physiological effects. These effects include increased inhibition of neurotransmission, reduced neuronal excitability, and decreased seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide has several advantages for lab experiments. It is a selective and potent inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological disorders. However, due to its potential therapeutic applications, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide may not be readily available for research purposes.
Direcciones Futuras
There are several potential future directions for research on 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide. These include further investigation of its therapeutic potential in neurological disorders, exploring its effects on other neurotransmitters, and developing more selective and potent GABA aminotransferase inhibitors. Additionally, research could focus on the development of new delivery methods for 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide to improve its efficacy and reduce potential side effects.
Conclusion:
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide is a promising compound with potential therapeutic applications in various neurological disorders. Its mechanism of action as a GABA aminotransferase inhibitor has been extensively studied, and its biochemical and physiological effects have been well documented. Further research is needed to explore its full potential and develop more effective treatments for neurological disorders.
Métodos De Síntesis
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide can be synthesized through a multi-step process starting with the reaction between 3-hydroxybenzaldehyde and 2-methylpropanal to form 2-(3-hydroxyphenyl)-2-methylpropanal. This intermediate is then reacted with cyclobutanecarboxylic acid to form the final product, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide.
Aplicaciones Científicas De Investigación
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide has been extensively researched for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce the activity of neurons. This mechanism of action makes 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide a promising candidate for the treatment of epilepsy and other seizure disorders.
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(2,16-9-6-10-18(22)13-16)19(23)21-17-11-15(12-17)14-7-4-3-5-8-14/h3-10,13,15,17,22H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSEAHXIQNCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)NC2CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dioxo-N'-[2-(trifluoromethyl)phenyl]-2lambda6-thiaspiro[3.3]heptane-6-carbohydrazide](/img/structure/B7437266.png)




![4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7437284.png)
![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)

![1-(3-chloro-2-fluorophenyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)triazole-4-carboxamide](/img/structure/B7437306.png)
![(2S)-N-(2,2-difluoroethyl)-1-[2-(4-hydroxy-2-methylphenyl)acetyl]piperidine-2-carboxamide](/img/structure/B7437315.png)
![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)
![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)
![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)